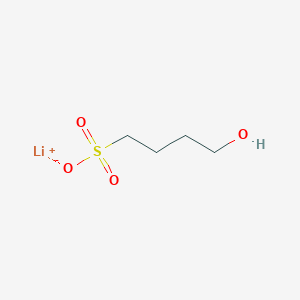

Lithium 4-hydroxybutane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium 4-hydroxybutane-1-sulfonate is a compound with the CAS Number: 244253-65-4 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Sulfone-Based Electrolytes for High-Voltage Li-ion Batteries

Research has demonstrated that sulfone-based electrolytes exhibit exceptional electrochemical stability and compatibility with high-voltage positive electrodes, making them promising alternatives for high-energy density battery applications. For instance, in the presence of imide salt (LiTFSI) and tetramethyl sulfone (TMS) electrolytes, lithium-ion cells using high-voltage electrodes have shown significant capacity retention after numerous cycles. This underscores the sulfone electrolytes' role in enabling long cycle life batteries, crucial for applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).

Enhanced Redox Chemistry of Polysulphides

Another avenue of research focuses on lithium-sulphur batteries, where the reversible conversion between sulphur and Li2S is central. Studies have highlighted the use of metallic and polar hosts, such as Ti4O7, to mitigate polysulphide dissolution, significantly improving discharge capacity and cycling performance. This suggests the potential of such materials in enhancing the energy storage capabilities of lithium-sulphur batteries, which are appealing due to their high energy density and low cost (Pang, Kundu, Cuisinier, & Nazar, 2014).

Localized High-Concentration Sulfone Electrolytes

Localized high-concentration electrolytes (LHCEs) based on sulfone have been shown to achieve high lithium-metal Coulombic efficiency (CE) and address issues like high viscosity and poor wettability inherent to sulfones. By adding fluorinated ether to sulfone-based electrolytes, these challenges are mitigated, improving CE and enabling stable operation with high-voltage cathodes. This development paves the way for high-efficiency lithium-metal batteries (LMBs), which are desirable for their high energy densities (Ren et al., 2018).

Conductive Polymer Coating to Improve Li-S Batteries

The application of conductive polymer coatings, such as poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate) (PEDOT:PSS), on mesoporous carbon/sulfur particles has been explored to minimize polysulfide diffusion, enhancing the coulomb efficiency and capacity retention of lithium-sulfur batteries. This approach highlights the potential of conductive polymers in addressing capacity fading challenges in Li-S batteries, indicating a pathway toward more reliable and durable energy storage solutions (Yang et al., 2011).

Safety and Hazards

Future Directions

Lithium-sulfur (Li–S) batteries are among the most promising next-generation energy storage technologies due to their ability to provide up to three times greater energy density than conventional lithium-ion batteries . Lithium 4-hydroxybutane-1-sulfonate could potentially play a role in the development of these batteries.

Mechanism of Action

Mode of Action

Lithium compounds are known to interact with multiple targets, contributing to their therapeutic effects .

Biochemical Pathways

Lithium is known to modulate several biochemical pathways, including those involving neurotransmitters, the cytoskeleton, and second messengers .

Result of Action

Lithium’s effects are known to stabilize neuronal activities, support neural plasticity, and provide neuroprotection .

Properties

IUPAC Name |

lithium;4-hydroxybutane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUTWSBTKMUFMN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CCS(=O)(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9LiO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)